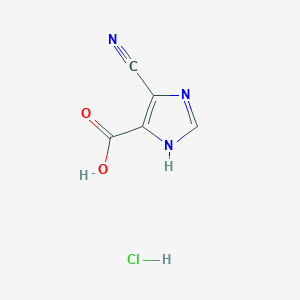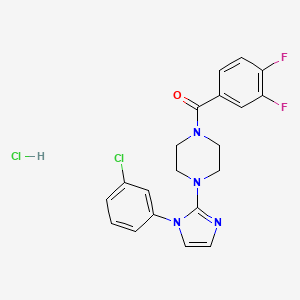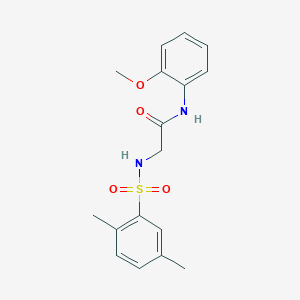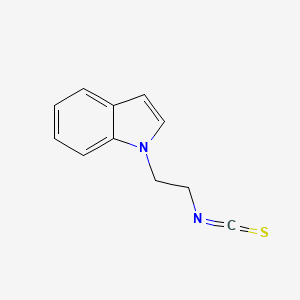
1-(2-isothiocyanatoethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. Unfortunately, specific information about the physical and chemical properties of “1-(2-isothiocyanatoethyl)-1H-indole” is not available .Aplicaciones Científicas De Investigación
- Background : Isothiocyanates are natural compounds found in cruciferous vegetables like watercress and broccoli. They have demonstrated cancer prevention effects .
- Specifics : 1-(2-ITC)-1H-indole derivatives have been investigated for their anticancer activity. For instance, a novel compound (designated as “7”) showed potent anticancer effects against human cancer cell lines Panc1 and HGC27. It induced apoptosis in pancreatic cancer cells while sparing non-cancer cells. The mechanism involves increased intracellular reactive oxygen species (ROS) and glutathione depletion, leading to oxidative stress and cancer cell death .
- Findings : Isothiocyanates selectively depleted mutant p53 compared to wild-type p53. This property could be relevant for cancer therapy .
- Observations : Phenethyl isothiocyanate (PEITC), a well-studied isothiocyanate, was found to target mTORC1 activity in leukemia cells .
- Selective Killing : PEITC selectively kills oncogenically transformed cells over normal cells through ROS-mediated mechanisms. This selectivity makes it promising for cancer treatment .
Anticancer Properties
Targeting Mutant p53
mTORC1 Inhibition
ROS-Mediated Mechanism
Synthesis and Structure-Activity Relationship
Oxidative Stress and GSH Depletion
Mecanismo De Acción
Target of Action
Isothiocyanates are known to interact with a variety of biological targets, including proteins and enzymes involved in cancer development and progression . .
Mode of Action
Isothiocyanates generally work by forming covalent bonds with their targets, which can lead to changes in the function of these targets
Biochemical Pathways
Isothiocyanates can affect multiple biochemical pathways, including those involved in cell cycle regulation and apoptosis
Result of Action
The molecular and cellular effects of isothiocyanates can include induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and modulation of the immune response
Action Environment
The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds
Propiedades
IUPAC Name |
1-(2-isothiocyanatoethyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c14-9-12-6-8-13-7-5-10-3-1-2-4-11(10)13/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRZLHSGVJXLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-isothiocyanatoethyl)-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2587928.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2587930.png)

![7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2587933.png)
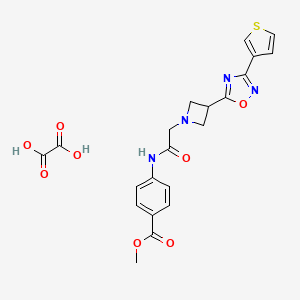
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2587939.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587941.png)
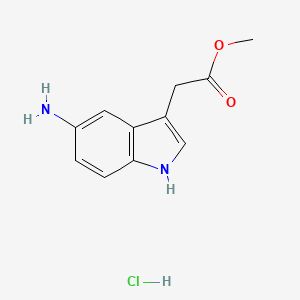
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587945.png)
